Fluorescent NIR 885: A Technical Guide for Researchers
Fluorescent NIR 885: A Technical Guide for Researchers
An In-depth Examination of a Long-Wavelength Cyanine (B1664457) Dye for Near-Infrared Imaging
Introduction
Fluorescent NIR 885 is a cyanine-based dye that operates in the near-infrared (NIR) spectrum, offering potential applications in various research fields, particularly in drug development and in vivo imaging.[1] As a member of the cyanine dye family, it possesses the characteristic polymethine chain linking two nitrogen-containing heterocyclic rings, a structure conducive to strong absorption and fluorescence in the longer wavelength regions of the electromagnetic spectrum. This technical guide provides a comprehensive overview of the known properties of Fluorescent NIR 885, including its chemical identity and photophysical characteristics, alongside a generalized experimental protocol for its potential application in preclinical imaging studies.
The primary advantage of utilizing dyes in the NIR window (typically 700-1700 nm) for biological imaging lies in the reduced scattering and absorption of light by endogenous biological components such as hemoglobin and water. This leads to deeper tissue penetration and a higher signal-to-background ratio compared to imaging in the visible spectrum, making NIR dyes particularly valuable for non-invasive in vivo studies.[2][3]
Core Properties and Chemical Identity
Fluorescent NIR 885 is identified by the Chemical Abstracts Service (CAS) number 177194-56-8 .[1] Its chemical formula is C34H34ClNO7, with a corresponding molecular weight of 604.09 g/mol .[1] The dye is structurally classified as a cyanine, a class of synthetic dyes known for their vibrant colors and strong fluorescence.
| Property | Value | Reference |
| CAS Number | 177194-56-8 | [1] |
| Chemical Formula | C34H34ClNO7 | [1] |
| Molecular Weight | 604.09 g/mol | [1] |
| Class | Cyanine Dye | [1] |
Photophysical Characteristics
The defining features of a fluorescent dye are its absorption and emission spectra. Fluorescent NIR 885 exhibits an excitation maximum at approximately 810 nm and an emission maximum at 885 nm . This positions its fluorescence peak firmly within the NIR-I window, making it suitable for applications requiring deep tissue imaging.
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | 810 nm | |
| Emission Wavelength (λem) | 885 nm | |
| Molar Extinction Coefficient (ε) | Data not available | |
| Quantum Yield (Φ) | Data not available |
Potential Applications and Historical Context
Fluorescent NIR 885 is cited in patent literature as a "photoprotective agent," specifically mentioned as compound 1-35 in patent WO2014006589A2.[1] While this suggests a potential application in cosmetics or materials science, its strong NIR fluorescence also points towards its utility in biomedical research, particularly for in vivo imaging. Dyes with similar spectral properties are commonly employed for preclinical studies in small animals to visualize biological processes, track drug delivery, and monitor disease progression.[4]
Experimental Protocols: A Generalized Approach for In Vivo Imaging
While a specific, validated protocol for Fluorescent NIR 885 is not available in published literature, the following generalized protocol for in vivo imaging with a cyanine dye in a similar spectral range can be adapted. It is imperative that researchers optimize these protocols for their specific experimental setup, animal model, and imaging system.
Preparation of the Dye Conjugate
For targeted imaging, Fluorescent NIR 885 would typically be conjugated to a targeting moiety, such as an antibody, peptide, or small molecule. This process generally involves a reactive form of the dye (e.g., NHS ester for targeting primary amines or a maleimide (B117702) for targeting thiols).
Caption: Workflow for conjugating Fluorescent NIR 885 to a targeting molecule.
Animal Handling and Injection
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All animal procedures must be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
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The fluorescent conjugate is typically dissolved in a biocompatible vehicle, such as sterile phosphate-buffered saline (PBS).
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The solution is administered to the animal, commonly via intravenous (tail vein) injection. The optimal dose and concentration must be determined empirically.
In Vivo Fluorescence Imaging
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The animal is anesthetized and placed in a small animal in vivo imaging system equipped for NIR fluorescence detection.
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The imaging system should be configured with an excitation light source appropriate for 810 nm and an emission filter that captures light around 885 nm.
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Whole-body images are acquired at various time points post-injection to monitor the biodistribution and target accumulation of the fluorescent conjugate.
Caption: Generalized workflow for in vivo fluorescence imaging.
Data Analysis
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Image analysis software is used to quantify the fluorescence intensity in regions of interest (ROIs), such as the tumor and major organs.
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The signal-to-background ratio is calculated to assess the effectiveness of targeting.
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For more detailed analysis, ex vivo imaging of dissected organs can be performed to confirm the biodistribution of the fluorescent probe.
Conclusion
Fluorescent NIR 885 is a cyanine dye with emission in the near-infrared spectrum, making it a candidate for in vivo imaging applications. While key quantitative data on its photophysical properties, such as molar extinction coefficient and quantum yield, are not yet widely published, its known spectral characteristics provide a foundation for its exploration in research settings. The generalized protocols provided here offer a starting point for researchers and drug development professionals interested in utilizing this or similar long-wavelength fluorescent probes. As with any novel research tool, thorough characterization and optimization are essential for obtaining reliable and reproducible results.
